molecular formula C7H9BrFNO B1375404 3-(Aminomethyl)-2-fluorophenol hydrobromide CAS No. 1143571-75-8

3-(Aminomethyl)-2-fluorophenol hydrobromide

Cat. No.: B1375404
CAS No.: 1143571-75-8
M. Wt: 222.05 g/mol
InChI Key: RGXUBEPXBQKRHJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-fluorophenol hydrobromide is a chemical compound with the molecular formula C7H9BrFNO and a molecular weight of 222.05 g/mol. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the second position and a hydroxyl group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Scientific Research Applications

3-(Aminomethyl)-2-fluorophenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Future Directions

While specific future directions for “2-Fluoro-3-hydroxybenzylamine hydrobromide” were not found, fluorinated compounds in general have been gaining interest in various fields such as pharmaceuticals, material science, and agrochemicals . The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-fluorophenol hydrobromide typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-3-nitrobenzylamine with hydrobromic acid, followed by reduction of the nitro group to an amine. The reaction conditions often require a controlled temperature and the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-fluoro-3-hydroxybenzaldehyde or 2-fluoro-3-hydroxyacetophenone.

    Reduction: Formation of 2-fluoro-3-aminobenzylamine.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxybenzylamine hydrobromide
  • 3-Fluoro-4-hydroxybenzylamine hydrobromide
  • 2-Chloro-3-hydroxybenzylamine hydrobromide

Uniqueness

3-(Aminomethyl)-2-fluorophenol hydrobromide is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

3-(aminomethyl)-2-fluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.BrH/c8-7-5(4-9)2-1-3-6(7)10;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXUBEPXBQKRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143571-75-8
Record name 3-(aminomethyl)-2-fluorophenol hydrobromide
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